molecular formula C20H18BrNO2 B12853827 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12853827
M. Wt: 384.3 g/mol
InChI Key: RMMORLWBPBSZCR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family This compound is characterized by the presence of bromine and ethyl substituents on the phenyl rings, along with a carboxylic acid group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Ethylation: The addition of an ethyl group to the phenyl ring using ethyl iodide (C2H5I) and a strong base like potassium tert-butoxide (t-BuOK).

    Pyrrole Formation: The formation of the pyrrole ring through a condensation reaction involving a suitable precursor such as 2,5-dimethylpyrrole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of the corresponding hydrogenated derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and ethyl substituents on the phenyl rings may influence its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
  • 5-(4-fluorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
  • 5-(4-methylphenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of bromine and ethyl substituents provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C20H18BrNO2/c1-3-14-4-10-17(11-5-14)22-13(2)18(20(23)24)12-19(22)15-6-8-16(21)9-7-15/h4-12H,3H2,1-2H3,(H,23,24)

InChI Key

RMMORLWBPBSZCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)O)C

Origin of Product

United States

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